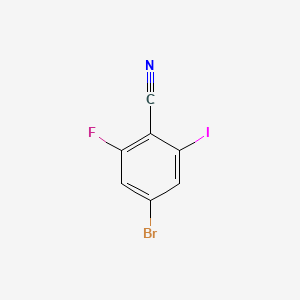

4-Bromo-2-fluoro-6-iodobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-fluoro-6-iodobenzonitrile is a chemical compound with the molecular formula C7H2BrFIN . It has a molecular weight of 325.9 .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluoro-6-iodobenzonitrile consists of a benzene ring which is substituted with bromo, fluoro, and iodo groups at the 4th, 2nd, and 6th positions respectively . The presence of these halogens contributes to the reactivity of the compound.Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-6-iodobenzonitrile is a solid at room temperature . More detailed physical and chemical properties could not be found from the web search results.Applications De Recherche Scientifique

Facile Synthesis and Chemical Properties

One application involves the synthesis and study of chemical properties. For example, the scaleable synthesis of related compounds, like 2-bromo-3-fluorobenzonitrile, demonstrates the utility of halodeboronation reactions of aryl boronic acids for creating complex halogenated benzonitriles. This process shows the generality and efficiency of synthesizing aryl bromides and chlorides from corresponding boronic acids, highlighting a broader applicability in creating halogenated compounds for further chemical transformations (Szumigala et al., 2004).

Structural and Electronic Property Studies

Another significant application is in the study of structural and electronic properties. Research on monofluorobenzonitriles, including compounds with similar substitution patterns, has provided insights into their energetic, structural, and electronic characteristics. These studies offer valuable data on the enthalpies of formation, vapor pressures, and electronic effects, which are crucial for understanding the chemical behavior and potential applications of such compounds (Ribeiro da Silva et al., 2012).

Luminescent and Structural Properties in Lanthanide Complexes

The effect of halogenobenzoate ligands on the luminescent and structural properties of lanthanide complexes showcases another application domain. The study of europium(III), gadolinium(III), and terbium(III) complexes with 4-halogenobenzoates reveals how halogens influence the physical chemistry and luminescence of these complexes. This knowledge is instrumental in developing materials for lighting, displays, and sensors, indicating the compound's relevance in materials science (Monteiro et al., 2015).

Halogen Bonding and Crystal Engineering

Studies on the bending properties of 4-halobenzonitrile crystals, including halogen...N[triple-bond]C halogen bonds, exemplify the compound's significance in crystal engineering. These investigations provide insights into the flexibility and mechanical properties of crystalline materials, crucial for designing novel solid-state materials with specific mechanical characteristics (Veluthaparambath et al., 2022).

Safety and Hazards

The safety information available indicates that 4-Bromo-2-fluoro-6-iodobenzonitrile may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

4-bromo-2-fluoro-6-iodobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrFIN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOJNETXISRKKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)I)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrFIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-6-iodobenzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2738380.png)

![2-Phenyl-5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2738385.png)

![N-(2-ethylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2738386.png)

![1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2738387.png)

![4-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2738397.png)

![2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2738402.png)